3-methyl-N-(pentan-3-yl)aniline
Overview
Description
3-Methyl-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C12H19N. It is a derivative of aniline, where a methyl group is attached to the benzene ring and a pentan-3-yl group is attached to the nitrogen atom of the aniline group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
N-Alkylation of Aniline: One common synthetic route involves the alkylation of aniline with pentan-3-yl chloride in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Reductive Amination: Another method involves the reductive amination of 3-methylbenzaldehyde with pentan-3-amine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction is usually performed in an acidic medium.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions more precisely. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding nitro compound or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of different amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst, or tin (Sn) and hydrochloric acid (HCl), are often used.
Substitution: Typical reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed:
Nitro Compounds: Oxidation can yield nitro derivatives.
Amines: Reduction can produce various amine derivatives.
Substituted Anilines: Electrophilic substitution can lead to the formation of halogenated or other substituted anilines.
Scientific Research Applications
3-Methyl-N-(pentan-3-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methyl-N-(pentan-3-yl)aniline exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N-Methyl-N-(pentan-3-yl)aniline: Similar structure but with a different placement of the methyl group.
3-Methyl-N-(butan-3-yl)aniline: Similar but with a shorter alkyl chain on the nitrogen atom.
Uniqueness: 3-Methyl-N-(pentan-3-yl)aniline is unique due to its specific combination of a methyl group on the benzene ring and a pentan-3-yl group on the nitrogen atom. This structure imparts distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
3-methyl-N-pentan-3-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-11(5-2)13-12-8-6-7-10(3)9-12/h6-9,11,13H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKDDUZXXMWFQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.